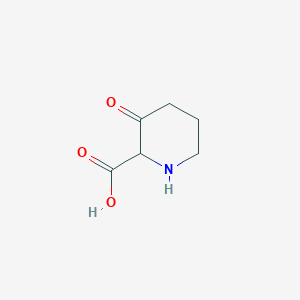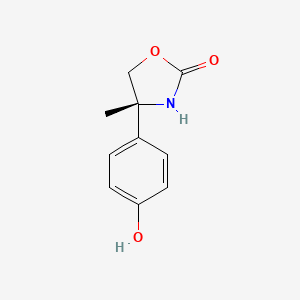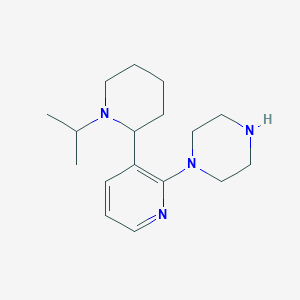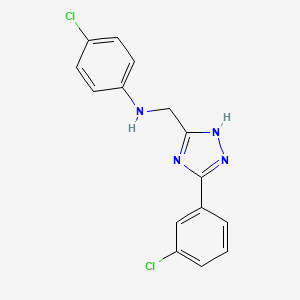
4-Chloro-N-((5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-N-((5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also contains two chlorine atoms attached to different phenyl rings. Triazole derivatives are known for their diverse biological activities, including antifungal, antibacterial, and antiviral properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-((5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline typically involves multiple steps. One common synthetic route starts with the preparation of 3-chlorophenylhydrazine, which is then reacted with formic acid to form 3-chlorophenyl-1H-1,2,4-triazole. This intermediate is then subjected to a nucleophilic substitution reaction with 4-chloroaniline to yield the final product.
-
Preparation of 3-chlorophenylhydrazine
- React 3-chloronitrobenzene with hydrazine hydrate under reflux conditions.
- Reaction conditions: Reflux, ethanol as solvent.
-
Formation of 3-chlorophenyl-1H-1,2,4-triazole
- React 3-chlorophenylhydrazine with formic acid.
- Reaction conditions: Reflux, formic acid as solvent.
-
Nucleophilic substitution with 4-chloroaniline
- React 3-chlorophenyl-1H-1,2,4-triazole with 4-chloroaniline.
- Reaction conditions: Reflux, ethanol as solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
化学反応の分析
反応の種類
4-クロロ-N-((5-(3-クロロフェニル)-1H-1,2,4-トリアゾール-3-イル)メチル)アニリンは、次のものを含むさまざまな化学反応を受ける可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化することができます。
還元: 還元は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して達成できます。
置換: この化合物は、特に塩素原子で求核置換反応を受ける可能性があります。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: エタノール中の水酸化ナトリウム。
生成される主要な生成物
酸化: 対応するキノンまたはその他の酸化された誘導体の形成。
還元: アミンまたはその他の還元された誘導体の形成。
置換: 置換されたトリアゾール誘導体の形成。
4. 科学研究の用途
4-クロロ-N-((5-(3-クロロフェニル)-1H-1,2,4-トリアゾール-3-イル)メチル)アニリンには、いくつかの科学研究の用途があります。
化学: 他のトリアゾール誘導体の合成の中間体として使用されます。
生物学: 潜在的な抗真菌、抗菌、および抗ウイルス活性について研究されています。
医学: 新しい治療薬の開発における潜在的な使用について調査されています。
産業: 農薬やその他の産業用途の開発に使用されます。
科学的研究の応用
4-Chloro-N-((5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other triazole derivatives.
Biology: Studied for its potential antifungal, antibacterial, and antiviral activities.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Used in the development of agrochemicals and other industrial applications.
作用機序
4-クロロ-N-((5-(3-クロロフェニル)-1H-1,2,4-トリアゾール-3-イル)メチル)アニリンの作用機序は、特定の分子標的との相互作用を伴います。トリアゾール環は、酵素やタンパク質と相互作用し、その活性を阻害することができます。この阻害は、微生物における必須の生物学的プロセスの破壊につながる可能性があり、この化合物を抗菌剤として効果的にします。
類似化合物との比較
類似化合物
1,2,4-トリアゾール: 同様の生物活性を有する基本的なトリアゾール化合物。
3-クロロフェニル-1H-1,2,4-トリアゾール: 標的化合物の合成における中間体。
4-クロロアニリン: 標的化合物の合成に使用される前駆体。
独自性
4-クロロ-N-((5-(3-クロロフェニル)-1H-1,2,4-トリアゾール-3-イル)メチル)アニリンは、塩素原子とトリアゾール環の両方の存在により、独特の化学的および生物学的特性に貢献するため、ユニークです。これらの構造的特徴の組み合わせにより、さまざまな科学的および産業的用途における汎用性の高い化合物としての可能性が向上します。
特性
分子式 |
C15H12Cl2N4 |
|---|---|
分子量 |
319.2 g/mol |
IUPAC名 |
4-chloro-N-[[3-(3-chlorophenyl)-1H-1,2,4-triazol-5-yl]methyl]aniline |
InChI |
InChI=1S/C15H12Cl2N4/c16-11-4-6-13(7-5-11)18-9-14-19-15(21-20-14)10-2-1-3-12(17)8-10/h1-8,18H,9H2,(H,19,20,21) |
InChIキー |
NTBJCIMDDHPRCH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)C2=NNC(=N2)CNC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


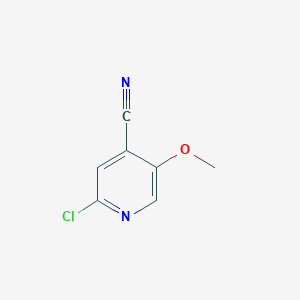


![2-(5-Oxo-7-picolinoyl-2,3,5,6-tetrahydro-1H-pyrrolo[1,2-a]imidazol-6-yl)acetic acid](/img/structure/B11808306.png)
![2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]pyrrolidin-1-yl]propan-1-one](/img/structure/B11808309.png)




